molecular formula C16H14F3N3O2S B2567239 1-(1,3-Thiazol-2-yl)-4-[2-[3-(trifluoromethyl)phenyl]acetyl]piperazin-2-one CAS No. 2310160-76-8

1-(1,3-Thiazol-2-yl)-4-[2-[3-(trifluoromethyl)phenyl]acetyl]piperazin-2-one

Cat. No. B2567239
CAS RN: 2310160-76-8
M. Wt: 369.36
InChI Key: KRWQHXGSUORCQP-UHFFFAOYSA-N
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Description

The compound appears to contain a 1,3-thiazol-2-yl group, a trifluoromethylphenyl group, and a piperazin-2-one group . These groups are common in many pharmaceuticals and bioactive compounds, suggesting that this compound may have biological activity.


Chemical Reactions Analysis

The reactivity of a compound depends on its functional groups. For example, the trifluoromethyl group is generally considered to be inert, but can undergo certain reactions under specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of a piperazin-2-one group might suggest that this compound has basic properties .

properties

IUPAC Name

1-(1,3-thiazol-2-yl)-4-[2-[3-(trifluoromethyl)phenyl]acetyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2S/c17-16(18,19)12-3-1-2-11(8-12)9-13(23)21-5-6-22(14(24)10-21)15-20-4-7-25-15/h1-4,7-8H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWQHXGSUORCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)CC2=CC(=CC=C2)C(F)(F)F)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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